N,N-dimethyl-3-[(2-propan-2-yl-1,3-thiazol-5-yl)methylamino]benzenesulfonamide
Description
N,N-dimethyl-3-[(2-propan-2-yl-1,3-thiazol-5-yl)methylamino]benzenesulfonamide: is a synthetic organic compound that belongs to the class of sulfonamides. This compound is characterized by its complex structure, which includes a thiazole ring, a benzenesulfonamide group, and a dimethylamino group. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Properties
IUPAC Name |
N,N-dimethyl-3-[(2-propan-2-yl-1,3-thiazol-5-yl)methylamino]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S2/c1-11(2)15-17-10-13(21-15)9-16-12-6-5-7-14(8-12)22(19,20)18(3)4/h5-8,10-11,16H,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFIMHZCEVNFAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(S1)CNC2=CC(=CC=C2)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-3-[(2-propan-2-yl-1,3-thiazol-5-yl)methylamino]benzenesulfonamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.
Attachment of the Thiazole to the Benzene Ring: This step involves the alkylation of the thiazole ring with a benzyl halide derivative, forming a thiazole-benzene intermediate.
Introduction of the Sulfonamide Group: The intermediate is then reacted with chlorosulfonic acid to introduce the sulfonamide group.
Dimethylation: Finally, the compound is subjected to dimethylation using dimethylamine under controlled conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and pressures, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for halogenation are typically employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, N,N-dimethyl-3-[(2-propan-2-yl-1,3-thiazol-5-yl)methylamino]benzenesulfonamide is studied for its potential as an enzyme inhibitor. It may interact with specific enzymes, altering their activity and providing insights into enzyme function and regulation.
Medicine
This compound has potential applications in medicinal chemistry, particularly as a lead compound for the development of new drugs. Its sulfonamide group is known for its antibacterial properties, making it a candidate for antibiotic development.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N,N-dimethyl-3-[(2-propan-2-yl-1,3-thiazol-5-yl)methylamino]benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can disrupt metabolic pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-4-[(2-propan-2-yl-1,3-thiazol-5-yl)methylamino]benzenesulfonamide: Similar structure but with a different position of the substituent on the benzene ring.
N,N-dimethyl-3-[(2-methyl-1,3-thiazol-5-yl)methylamino]benzenesulfonamide: Similar structure but with a different alkyl group on the thiazole ring.
Uniqueness
N,N-dimethyl-3-[(2-propan-2-yl-1,3-thiazol-5-yl)methylamino]benzenesulfonamide is unique due to its specific combination of functional groups and their positions. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
